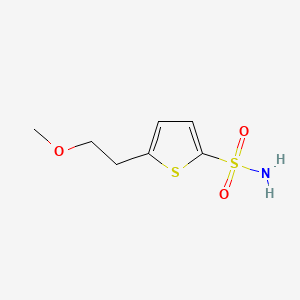
5-(2-Methoxyethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the sulfonamide group in this compound adds to its potential as a pharmacologically active agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenesulfonyl chloride with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-thiophenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add 2-methoxyethylamine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
- Purification is carried out using column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(2-Methoxyethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. The sulfonamide group interacts with the zinc ion in the enzyme’s active site, leading to the inhibition of the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Aminoethyl)thiophene-2-sulfonamide: Similar structure but with an amino group instead of a methoxy group.
5-(2-Thienylthio)thiophene-2-sulfonamide: Contains a thienylthio group instead of a methoxyethyl group.
Uniqueness
5-(2-Methoxyethyl)thiophene-2-sulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. The methoxyethyl group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C7H11NO3S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
5-(2-methoxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO3S2/c1-11-5-4-6-2-3-7(12-6)13(8,9)10/h2-3H,4-5H2,1H3,(H2,8,9,10) |
Clave InChI |
URKCZUVJPRJWTR-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC=C(S1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)
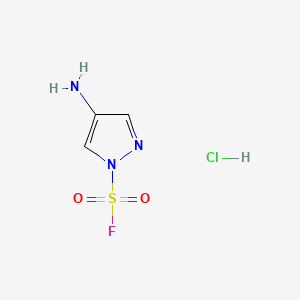

![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
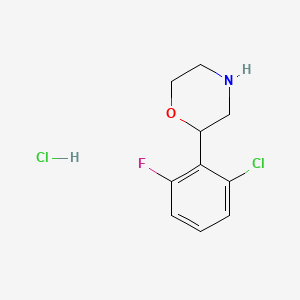
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
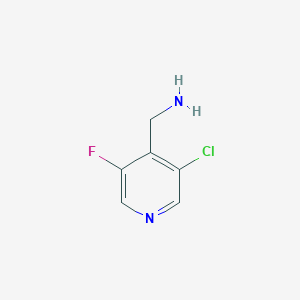
![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
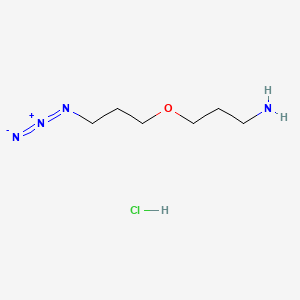
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
